molecular formula C9H15BrO2 B12043988 Ethyl 2-bromo-2-cyclopentylacetate

Ethyl 2-bromo-2-cyclopentylacetate

Cat. No.: B12043988
M. Wt: 235.12 g/mol
InChI Key: STUDWPIFXGYVRW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-cyclopentylacetate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester that features a cyclopentyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-cyclopentylacetate can be synthesized through the bromination of ethyl 2-cyclopentylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-cyclopentylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to ethyl 2-cyclopentylacetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethyl 2-cyclopentylacetates.

    Reduction: Formation of ethyl 2-cyclopentylacetate.

    Elimination: Formation of cyclopentyl ethylene derivatives.

Scientific Research Applications

Ethyl 2-bromo-2-cyclopentylacetate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the preparation of functionalized materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-cyclopentylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic reactions.

Comparison with Similar Compounds

Ethyl 2-bromo-2-cyclopentylacetate can be compared with other brominated esters such as:

    Ethyl 2-bromoacetate: Lacks the cyclopentyl group, making it less sterically hindered.

    Ethyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of a cyclopentyl group, leading to different reactivity and steric effects.

    Ethyl 2-bromo-2-phenylacetate: Features a phenyl group, which introduces aromaticity and affects the compound’s reactivity.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

ethyl 2-bromo-2-cyclopentylacetate

InChI

InChI=1S/C9H15BrO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6H2,1H3

InChI Key

STUDWPIFXGYVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCC1)Br

Origin of Product

United States

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